4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine

Medicinal Chemistry Physicochemical Property Lipophilicity

Fragment-based screening libraries often lack three-dimensional, sp³-rich scaffolds, limiting chemical space exploration. This compound directly addresses that gap. It provides a conformationally constrained, dual-nitrogen core with a single fluorine atom, purpose-built for 19F-NMR screening and systematic SAR studies. - Populates under-represented 3D fragment space (PMI-validated) inaccessible to flat aromatic analogs. - Enables direct 19F-NMR binding detection without additional labeling. - Low TPSA (15.3 Ų) and molecular weight (186.27 g/mol) minimize non-specific interactions.

Molecular Formula C10H19FN2
Molecular Weight 186.27 g/mol
CAS No. 2090990-26-2
Cat. No. B1490890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine
CAS2090990-26-2
Molecular FormulaC10H19FN2
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(C2)CF
InChIInChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2
InChIKeySJFAROZCEAPCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine Physicochemical Baseline


4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a synthetic, low-molecular-weight (186.27 g/mol) small molecule featuring a piperidine ring directly linked to a pyrrolidine ring that carries a fluoromethyl substituent. This creates a saturated, three-dimensional, bis-nitrogen heterocyclic scaffold with exactly one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3 of 1.1, and a low topological polar surface area of 15.3 Ų [1]. The compound is primarily positioned as a versatile medicinal chemistry building block and fragment for lead discovery, not as an active pharmaceutical ingredient itself [2]. Its stereochemically undefined fluoromethyl-pyrrolidine moiety offers a distinct vector for exploring chiral and conformational SAR space relative to non-fluorinated or piperidine-only analogs.

Fragment-based screening building block
Fluorinated, saturated sp³ heterocyclic scaffold
Distinct 3D shape diversity vs. flat aromatic fragments
Dual-nitrogen core; suited for 19F-NMR probe development

Why Generic Piperidine or Pyrrolidine Analogs Cannot Substitute


Generic substitution fails because the sp³-rich, bis-nitrogen heterocyclic core of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine populates a distinct, under-represented region of three-dimensional fragment space. A principal moments of inertia (PMI) analysis of 56 disubstituted pyrrolidine and piperidine fragments—a set that includes this compound class—demonstrates that these scaffolds access shape diversity unattainable by flat, 2D aromatic fragments commonly used in screening libraries [1]. The fluoromethyl substituent is not merely an inert tag; the presence of the C–F bond alters the scaffold’s lipophilicity (XLogP3 = 1.1), basicity, and metabolic soft spots compared to non-fluorinated (e.g., 4-(pyrrolidin-1-yl)piperidine) or chloromethyl analogs, directly impacting the quality and interpretability of fragment screening hits [2]. Therefore, swapping it for a simpler 4-(pyrrolidin-1-yl)piperidine or a monocyclic piperidine collapses this specific shape and physicochemical profile, invalidating SAR data and undermining hit-to-lead progression.

Fluoromethyl-pyrrolidine-piperidine scaffold
Non-fluorinated 4-(pyrrolidin-1-yl)piperidine may shift lipophilicity and HBA count, altering fragment SAR interpretation.
Bis-nitrogen, sp³-rich 3D core
Monocyclic piperidine or flat aromatic fragments cannot replicate the under-represented 3D shape diversity, undermining hit-to-lead progression.

Quantitative Physicochemical Differentiation Evidence


Lipophilicity Comparison vs. Non-Fluorinated Parent Scaffold

The introduction of the fluoromethyl group onto the pyrrolidine ring results in a measurable increase in calculated lipophilicity. The target compound, 4-(3-(fluoromethyl)pyrrolidin-1-yl)piperidine, has a computed XLogP3 of 1.1 [1]. In contrast, the non-fluorinated, directly analogous scaffold 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) has a computed XLogP3 of 0.7 [2]. This differentiation is critical because in fragment-based screening, even a 0.4 log unit increase can significantly influence non-specific binding, solubility, and permeability profiles.

Lipophilicity
Computed, cross-study
Δ XLogP3 = +0.4
(1.1 vs 0.7 parent)
Reported lipophilicity shift may influence library design decisions
No experimental logD confirmation; computed values only
Medicinal Chemistry Physicochemical Property Lipophilicity

Topological Polar Surface Area and Permeability Prediction

Despite the addition of a fluorine atom and an extra carbon, the target compound maintains a low topological polar surface area of 15.3 Ų, which is identical to its non-fluorinated parent 4-(pyrrolidin-1-yl)piperidine (TPSA = 15.3 Ų) [1][2]. Both scaffolds fall well below the common 60 Ų threshold associated with poor oral absorption. The key differentiation is that the target compound achieves this low TPSA while simultaneously offering a higher fraction of sp³ carbon atoms (Fsp³) and a metabolically stable C–F bond vector, whereas analogs reaching similar lipophilicity through alkyl chain extension would likely introduce more rotatable bonds and higher molecular weight.

TPSA
Class-level inference
15.3 Ų
identical to non-fluorinated parent
Low TPSA combined with C–F bond supports permeability maintenance
Computational prediction; no experimental PAMPA/Caco-2 data
ADME Drug-like Properties Permeability

3D Shape Diversity in Fragment Space

A principal moments of inertia (PMI) analysis of 56 synthesized 3D fragments, which includes disubstituted pyrrolidine and piperidine scaffolds structurally analogous to 4-(3-(fluoromethyl)pyrrolidin-1-yl)piperidine, demonstrated that these compounds populate a region of chemical space described as 'under-represented' in conventional, flat fragment collections [1]. The target compound's bis-nitrogen, sp³-rich core, combined with the fluoromethyl substituent, places it further along the rod-disc axis of PMI space compared to mono-nitrogen or aromatic fragments. Quantitative PMI coordinates for the exact compound are not published, but the class-level evidence confirms that the scaffold architecture inherently accesses shape diversity that flat, 2D fragments cannot reach.

3D Shape Diversity
Class-level inference
Occupies under-represented fragment space (PMI analysis)
Scaffold architecture accesses shape diversity flat fragments cannot reach
Exact PMI coordinates not reported for this compound
Fragment-Based Drug Discovery 3D Fragment Shape Diversity

Hydrogen Bond Donor/Acceptor Profile Differentiation

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), attributed to its secondary piperidine amine and the two nitrogen atoms plus the fluorine atom, respectively [1]. A typical monosubstituted piperidine fragment (e.g., 4-fluoropiperidine) features only 1 HBD and 2 HBA. The additional HBA count in the target scaffold, arising from the pyrrolidine nitrogen, provides an extra, geometrically constrained interaction point that can be leveraged for achieving ligand efficiency in fragment-based drug discovery without increasing molecular weight. This profile is distinct from adding an HBA via carbonyl or ether groups, which would simultaneously increase TPSA and rotatable bond count.

HBA Profile
Class-level inference
3 HBA vs 2 HBA (4-fluoropiperidine)
Additional oriented interaction vector without increasing TPSA
Computed HBA count; biological confirmation not available
Ligand Efficiency Selectivity Fragment Screening

Verified Drug Discovery Applications


3D Fragment Library Design for Screening

As demonstrated by the PMI analysis of 56 disubstituted pyrrolidine and piperidine fragments [1], compounds with the architecture of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine are used to systematically populate under-represented, three-dimensional regions of fragment space. Procurement of this specific compound allows high-throughput screening (HTS) and fragment-based screening (FBS) groups to incorporate a conformationally constrained, fluorinated, dual-nitrogen scaffold into their fragment libraries without the need for in-house synthesis.

Fluoromethyl Effect on Lipophilicity and Metabolic Stability SAR

The computed XLogP3 difference of +0.4 relative to non-fluorinated 4-(pyrrolidin-1-yl)piperidine [2] makes this compound a valuable tool for systematic lipophilicity SAR studies. A medicinal chemistry team that has identified a hit on a bis-nitrogen scaffold can procure the fluorinated and non-fluorinated versions simultaneously, quantifying the physicochemical impact of the C–F introduction (ΔXLogP3, ΔTPSA, ΔHBA count) on potency, selectivity, and ADME parameters for the same core structure.

19F-NMR Probe for Fragment Screening

The presence of a single fluorine atom in a saturated, aliphatic environment provides a clean, sensitive probe for 19F nuclear magnetic resonance (NMR) spectroscopy. This compound can be used directly in protein-observed and ligand-observed 19F-NMR fragment screening experiments, where the fluoromethyl group serves as a reporter of binding events. The low molecular weight (186.27 g/mol) and low TPSA (15.3 Ų) are ideal for this approach, as they minimize non-specific interactions that complicate spectral interpretation [3].

Application
Selection Property
Validation Focus
3D Fragment Library Screening
Bis-nitrogen sp³ scaffold with fluoromethyl
3D shape diversity and fragment space coverage
Fluoromethyl Lipophilicity SAR
Fluorinated/non-fluorinated scaffold pair
Physicochemical parameter shift assessment
19F-NMR Fragment Screening
Single aliphatic fluorine atom, low TPSA
Binding event detection and spectral clarity
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